molecular formula C13H12N4O2 B2425526 2-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridazin-3(2H)-one CAS No. 2319808-97-2

2-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridazin-3(2H)-one

Cat. No. B2425526
CAS RN: 2319808-97-2
M. Wt: 256.265
InChI Key: IAEYKGFZCBVVLW-UHFFFAOYSA-N
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Description

“2-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridazin-3(2H)-one”, also known as OPP, is a chemical compound of interest in the scientific community due to its potential in various fields of research and industry. It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .


Synthesis Analysis

Pyrrolopyrazine derivatives, including OPP, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . An efficient catalyst-free domino reaction of 4-aminopyridin-2 (1 H )-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water has been established .


Molecular Structure Analysis

The molecular structure of OPP includes a pyrrole ring and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . The molecular weight of OPP is 256.265.

Scientific Research Applications

Synthesis and Biological Activities

  • Microwave Irradiation in Synthesis : This compound is synthesized under microwave irradiation conditions, a method that has become increasingly popular due to its efficiency in performing chemical transformations. Microwave-assisted synthesis is noted for its high purity and yield in a shorter time compared to conventional methods (Ashok et al., 2006).
  • Antioxidant Activity : Derivatives of this compound, specifically pyrrolyl selenolopyridine compounds, have shown remarkable antioxidant activity. This is a significant finding, as antioxidants play a crucial role in protecting the body from damage caused by harmful molecules (Zaki et al., 2017).

Chemical Properties and Uses

  • Heterocyclic Compounds : This compound is part of a larger family of nitrogen-containing heterocyclic compounds, which are used as structural components in pharmaceuticals and agrochemicals due to their high biological activities. These compounds find applications in various fields such as herbicides, insecticides, vitamins, pharmaceuticals, and adhesives (Higasio & Shoji, 2001).
  • Crystal Structure and Spectroscopic Studies : Research on pyridazinone derivatives, including crystal structure analysis and spectroscopic studies, has been conducted. This research is crucial for understanding the chemical properties of these compounds and their potential applications in various scientific fields (Kalai et al., 2021).
  • Ligand-Free Cu-Catalyzed Cyclization : This compound is used in the synthesis of pyrrolo[1,2-a]quinolines through a ligand-free Cu-catalyzed [3 + 2] cycloaddition. This process is notable for its use of air as the sole oxidant under mild conditions, representing a more environmentally friendly approach in chemical synthesis (Yu et al., 2016).

Future Directions

Pyrrolopyrazine derivatives, including OPP, have shown a wide range of biological activities, making them an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

2-[2-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c18-12-4-2-6-15-17(12)9-13(19)16-7-10-3-1-5-14-11(10)8-16/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEYKGFZCBVVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)CN3C(=O)C=CC=N3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridazin-3(2H)-one

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